4-Nitropyridine N-oxide

Overview

Description

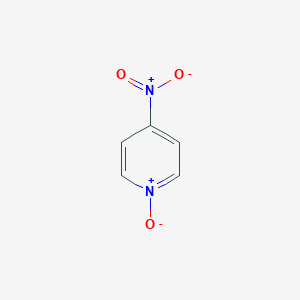

4-Nitropyridine N-oxide (4-NPO) is a nitroaromatic compound used as an intermediate in a variety of organic syntheses. It is also known as 4-nitropyridine-N-oxide, 4-nitropyridinium oxide, 4-nitropyridine oxide, 4-nitropyridine nitroxide, and 4-nitropyridinium nitroxide. It is a yellow crystalline solid with a melting point of 113-114°C and a solubility of 1.2 g/L in water. 4-NPO is used as a reagent in organic synthesis, as an oxidizing agent, as a radical initiator, and as a catalyst in organic reactions.

Scientific Research Applications

1. Solvatochromic Indicator for Hydrogen-Bond Donor Ability of Solvents

4-Nitropyridine N-oxide serves as a solvatochromic indicator, particularly useful for assessing the hydrogen-bond donor ability of solvents. It shows a solvatochromic effect in the long-wavelength ultraviolet region, making it a viable probe for hydrogen-bond donation assessment (Lagalante, Jacobson, & Bruno, 1996).

2. Photochemical Reaction Studies

This compound is extensively studied in photochemical reactions. For example, it undergoes photochemical changes to form 4-hydroxypyridine N-oxide nitrate or 4-hydroxylaminopyridine N-oxide, depending on the conditions. These studies help in understanding the mechanisms of photochemical reactions in solutions (Hata, Ono, & Tsuchiya, 1972).

3. Study of Hydrogen Bond Strength and Lipophilicity

Research on this compound contributes to understanding its hydrogen bond strength and lipophilicity. This has implications for understanding the behavior of similar compounds in various solvents and biological systems (Abraham et al., 2011).

4. Synthesis of Medicinal Products

4-Nitropyridine is a key intermediate in the synthesis of various medicinal products. Its successful preparation from pyridine N-oxide through a two-step approach, which involves this compound as an intermediate, is significant for the pharmaceutical industry (Wan et al., 2015).

5. Reactivity and Derivative Preparation

The reactivity of this compound is explored for the preparation of various 4-substituted derivatives of pyridine-N-oxides and pyridines, contributing to the field of organic synthesis and chemical engineering (Hertog & Combe, 2010).

6. Exploration in Quantum Chemistry

Research on the molecular structure and electron distribution of this compound aids in the understanding of substituent effects on structural parameters and electron density distribution, contributing to the field of quantum chemistry (Belova et al., 2020).

7. Crystallography Studies

The study of the crystal and molecular structures of compounds like 3-methyl-4-nitropyridine N-oxide enhances understanding in the field of crystallography, contributing to knowledge about molecular interactions and structural stability (Shiro, Yamakawa, & Kubota, 1977).

8. Facilitating Organic Syntheses

This compound is used in facilitating site-selective arylation and alkylation in organic synthesis, proving its versatility in creating various pyridine compounds, which are crucial in pharmaceuticals, pesticides, and dyes (Zhang & Duan, 2011).

Mechanism of Action

Target of Action

4-Nitropyridine N-oxide is a chemical compound that primarily targets the respiratory system . It is a key intermediate in medicinal products and is used as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

Mode of Action

Pyridine N-oxide is nitrated with HNO3 and H2SO4 to give this compound .

Biochemical Pathways

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 and H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .

Pharmacokinetics

It is known that the compound is highly toxic when consumed orally .

Result of Action

It is known that the compound is highly toxic when consumed orally . It may cause dyspnea (difficult or labored breathing), and may be harmful if inhaled .

Action Environment

The action of this compound can be influenced by environmental factors. For example, exposure to moist air or water can affect the compound . Additionally, the compound’s nitration reaction is exothermic and can result in polynitration at higher temperatures .

Safety and Hazards

4-Nitropyridine N-oxide is toxic if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is suspected of causing genetic defects .

Relevant Papers Several papers have been published on this compound, including studies on its primary photochemical process , its synthesis , and its safety data sheet .

Biochemical Analysis

Biochemical Properties

4-Nitropyridine N-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

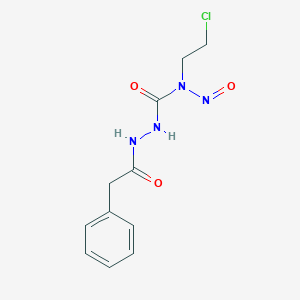

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKNNAKAVAHBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041524 | |

| Record name | 4-Nitropyridine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyridine, 4-nitro-, 1-oxide is a solid. (EPA, 1998), Solid; [CAMEO] Crystalline solid; [MSDSonline] | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 4-nitro-, 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000594 [mmHg] | |

| Record name | Pyridine, 4-nitro-, 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1124-33-0 | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitropyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-nitro-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitropyridine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULB29Z652D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160.5 °C | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Nitropyridine N-oxide?

A1: this compound has the molecular formula C5H4N2O3 and a molecular weight of 140.09 g/mol.

Q2: How does the nitro group's orientation impact the molecule's properties?

A2: The nitro group in this compound can twist relative to the pyridine ring. This twist angle influences the molecule's dipole moment and electronic properties, impacting its nonlinear optical properties and reactivity. [, , , ]

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: Researchers utilize various spectroscopic methods to characterize this compound, including:* UV/Vis Spectroscopy: This technique helps determine the electronic transitions within the molecule and assess its solvatochromic behavior. [, , ]* Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes of the molecule, aiding in identifying functional groups and intermolecular interactions. []* Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information about vibrational modes and can be used to study pressure-induced phase transitions. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: * 1H NMR: Provides information about the hydrogen atoms in the molecule. [] * 13C NMR: Provides information about the carbon atoms in the molecule. [] * 15N NMR: Provides information about the nitrogen atoms in the molecule, including tautomeric equilibria. [] * 17O NMR: Offers insights into the electronic environment of the oxygen atoms, particularly useful for studying substituent effects in pyridine N-oxides. []* Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying free radicals generated from this compound upon irradiation, providing information about their structure and properties. [, ]

Q4: How does the N-oxide functionality affect the reactivity of this compound?

A4: The N-oxide group significantly influences the reactivity of this compound by:

- Enhancing electrophilicity: The N-oxide group acts as an electron-withdrawing group, making the pyridine ring more susceptible to nucleophilic attack. [, ]

- Facilitating substitution reactions: The presence of the N-oxide group allows for selective functionalization of the pyridine ring, particularly at the 2- and 3-positions. [, , ]

- Enabling unique rearrangements: this compound can undergo specific rearrangements, such as the Reissert-Kaufmann-type reaction, leading to the formation of valuable synthetic intermediates. []

Q5: Can this compound be used as a precursor for other important compounds?

A5: Yes, this compound serves as a valuable starting material for synthesizing various compounds, including:

- 4-Aminopyridine: This important pharmaceutical intermediate can be obtained by the reduction of the nitro group in this compound. []

- Substituted pyridines: The N-oxide group can be removed after selective functionalization, providing access to a wide range of substituted pyridines. []

- Fused heterocycles: Reactions with appropriate nucleophiles can lead to the formation of fused heterocyclic systems, expanding the compound's synthetic utility. []

Q6: How can this compound be reduced to 4-Aminopyridine?

A6: this compound can be efficiently reduced to 4-Aminopyridine through catalytic hydrogenation using catalysts like palladium on carbon. [, ]

Q7: Does this compound exhibit nonlinear optical properties?

A7: Yes, this compound and its derivatives display significant nonlinear optical properties, making them potentially useful in applications such as optical switching and frequency conversion. [, , , , ]

Q8: What factors influence the nonlinear optical properties of this compound and its derivatives?

A8: Several factors contribute to the nonlinear optical properties of these compounds, including:

- Molecular structure and conformation: The twist angle of the nitro group, the nature and position of substituents, and the overall molecular symmetry play crucial roles in determining the nonlinear optical response. [, , , , ]

- Crystal packing: The arrangement of molecules in the crystal lattice significantly affects the bulk nonlinear optical properties. Researchers aim to design crystal structures that maximize the desired nonlinear optical effects. [, , , , ]

- Intermolecular interactions: Hydrogen bonding and other intermolecular forces can influence molecular arrangement and electronic properties, impacting the nonlinear optical behavior. [, , , ]

Q9: Can this compound form complexes with metal ions?

A9: Yes, this compound acts as a ligand, forming complexes with various metal ions, including silver, cobalt, and cadmium. [, , , ] These complexes often exhibit unique properties and potential applications in areas like catalysis and materials science.

Q10: What are the potential applications of this compound metal complexes?

A10: this compound metal complexes have shown promise in various fields:

- Nonlinear optical materials: Some metal complexes exhibit enhanced nonlinear optical properties compared to the free ligand, making them attractive for photonic applications. [, ]

Q11: How is computational chemistry used to study this compound?

A11: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound. Researchers employ various computational techniques, including:

- Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties. [, , , , , ]

- Time-Dependent DFT (TD-DFT): This method is particularly useful for studying excited-state properties and predicting UV/Vis absorption spectra. [, , ]

- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound in solution, including its interactions with solvent molecules. []

Q12: What is the impact of substituents on the properties of this compound?

A12: Introducing substituents on the pyridine ring significantly alters the electronic and steric properties of this compound, influencing its:

- Acidity/Basicity: Electron-withdrawing groups like halogens or nitro groups increase acidity, while electron-donating groups like amino or alkyl groups increase basicity. [, ]

- Reactivity: Substituents can either enhance or hinder the reactivity of this compound towards nucleophilic attack depending on their electronic and steric effects. [, ]

- Nonlinear optical properties: The position and nature of substituents significantly impact the molecular dipole moment and polarizability, ultimately affecting the nonlinear optical response. [, , ]

- Excited-state properties: Substituents can influence the energy levels of excited states, affecting fluorescence properties and the possibility of excited-state proton transfer. [, , , , ]

Q13: What is known about the toxicity of this compound?

A13: While this compound is a valuable synthetic intermediate, its toxicological properties require careful consideration. [] Research indicates that it exhibits toxicity, particularly affecting the blood system by influencing the balance of oxyhemoglobin and methemoglobin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.